molecular formula C12H15NO4 B3955467 N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide

N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B3955467
M. Wt: 237.25 g/mol
InChI Key: NNTHJFMDDZFYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in various cellular processes such as glycogen metabolism, cell differentiation, and apoptosis.

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures, such as metolachlor, are known to inhibit cell division and growth in germinating broad-leaved and grass weeds . This suggests that N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide might have a similar mode of action, but this needs to be confirmed with further studies.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has several advantages and limitations for lab experiments. Its potent inhibitory activity against this compoundβ makes it an ideal tool for studying various cellular processes involving this enzyme. However, its solubility in aqueous solutions is limited, which can make it challenging to work with in some experiments. Additionally, its high potency can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has several potential future directions for scientific research. Its ability to modulate various signaling pathways involved in cancer, neurodegenerative diseases, and diabetes makes it a promising candidate for the development of new therapeutics. Additionally, its potential use as a tool for studying various cellular processes involving this compoundβ warrants further investigation. Furthermore, the development of new derivatives of this compound with improved solubility and potency could lead to new discoveries in the field of scientific research.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research due to its potent inhibitory activity against this compoundβ. This compound has been shown to modulate various signaling pathways involved in cell growth, differentiation, and survival. It has been used in studies related to cancer, neurodegenerative diseases, and diabetes.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(6-15-2)13-12(14)9-3-4-10-11(5-9)17-7-16-10/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTHJFMDDZFYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.